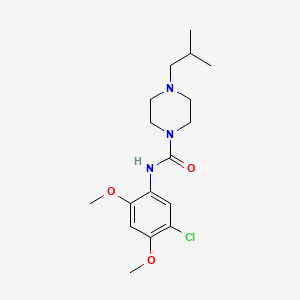
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
説明
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as "FTBC" and has been studied extensively for its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of FTBC is complex and not fully understood. However, it is known that FTBC binds selectively to the 5-HT1A receptor and acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not fully. This partial agonist activity is thought to be responsible for the potential therapeutic benefits of FTBC.
Biochemical and Physiological Effects:
FTBC has been shown to have a number of biochemical and physiological effects. One of the most notable effects is its ability to modulate the activity of the 5-HT1A receptor. This modulation can lead to changes in mood and anxiety levels. Additionally, FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
実験室実験の利点と制限
FTBC has a number of advantages for use in lab experiments. One of the main advantages is its selective binding to the 5-HT1A receptor, which allows for more precise studies of this receptor's function. Additionally, FTBC is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also limitations to the use of FTBC in lab experiments. One limitation is that it is a synthetic compound and may not fully replicate the effects of naturally occurring compounds. Additionally, the mechanism of action of FTBC is not fully understood, which can make interpretation of results more difficult.
将来の方向性
There are a number of future directions for research on FTBC. One area of research that has gained significant attention is the potential therapeutic applications of FTBC. FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases. Additionally, FTBC may have potential applications in treating mood and anxiety disorders. Further research is needed to fully understand the potential therapeutic benefits of FTBC. Another area of future research is the development of new compounds based on FTBC. Researchers are exploring ways to modify the structure of FTBC to improve its selectivity and potency. These new compounds may have even greater potential for use in scientific research and medicine.
科学的研究の応用
FTBC has been studied extensively for its potential applications in scientific research. One area of research that has gained significant attention is the use of FTBC as a tool for studying the function of the serotonin receptor. FTBC has been shown to bind selectively to the 5-HT1A receptor, which is involved in regulating mood and anxiety. This selective binding allows researchers to study the function of this receptor in a more precise manner.
特性
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)20(24)19-13-15-5-2-4-8-18(15)25-19/h1,3,6-7,13H,2,4-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSVOPHROKNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4541724.png)

![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)

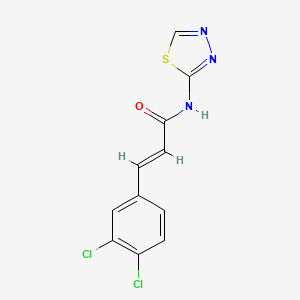

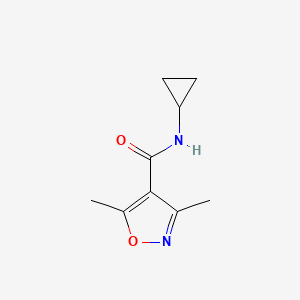
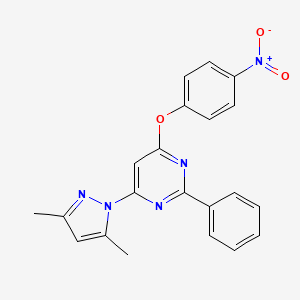
![2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)
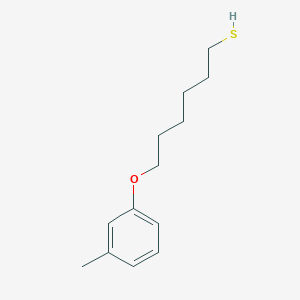
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)
